N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide, is a compound that belongs to the thiazole family . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and phenylpropanamide groups. One common method involves the use of 4-methylthiobenzoyl chloride and 3-phenylpropanoic acid as starting materials. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the methylthio group.
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenylpropanamide: Contains a chlorine atom instead of a methylthio group.
N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide: Lacks the methylthio group
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide is unique due to the presence of the methylthio group, which can enhance its biological activity and chemical reactivity compared to similar compounds. This structural feature may contribute to its higher potency as an antimicrobial and anticancer agent .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVRTFSAJKHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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